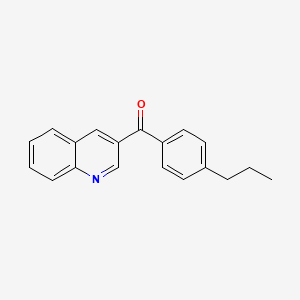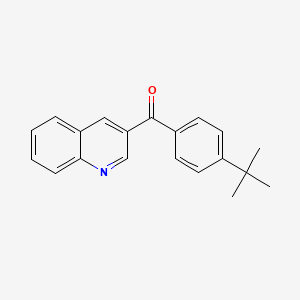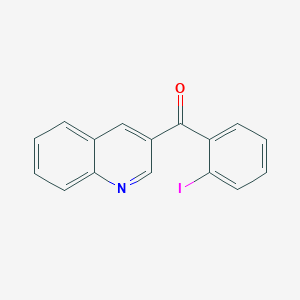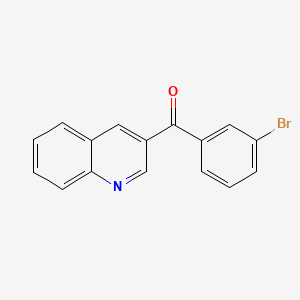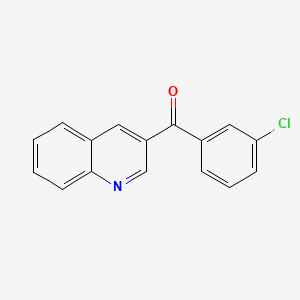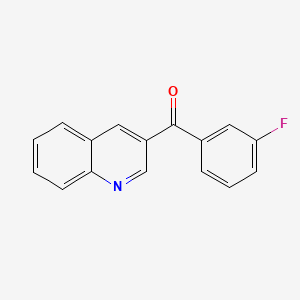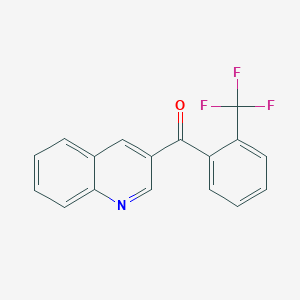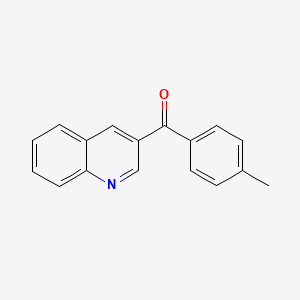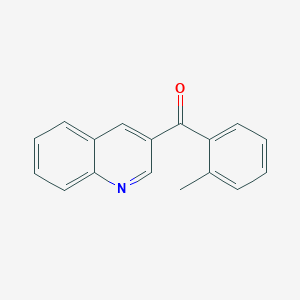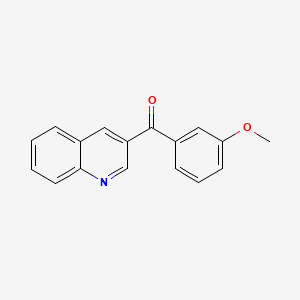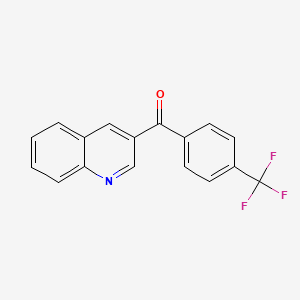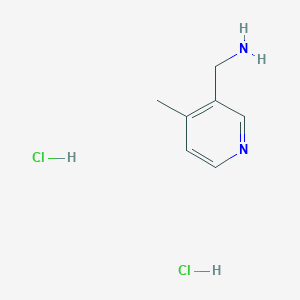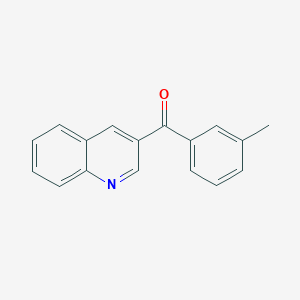
Quinolin-3-yl(m-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-3-yl(m-tolyl)methanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a methanone group, which is further connected to a m-tolyl group.
作用機序
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Quinolones, a class of compounds structurally similar to quinolines, have been noted for their broad-spectrum activity and excellent tissue penetration .
Result of Action
Quinoline derivatives have been reported to show significant results through different mechanisms, including inhibition of tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
It is known that the efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
将来の方向性
Quinoline and its derivatives have been the focus of many research studies due to their broad spectrum of bioactivity . They have found applications in various fields such as pharmacy, medicine, physics and engineering . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-3-yl(m-tolyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 3-acylquinolines with m-tolylmethanone under specific conditions. For instance, a transition metal-free protocol has been developed for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. Methanesulfonic acid and sodium iodide play important roles in this reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Quinolin-3-yl(m-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-yl(m-tolyl)methanol.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or m-tolyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-3-yl(m-tolyl)methanol, while reduction can produce quinolin-3-yl(m-tolyl)methane.
科学的研究の応用
Quinolin-3-yl(m-tolyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
類似化合物との比較
Quinolin-3-yl(m-tolyl)methanone can be compared with other similar compounds, such as:
3-(quinolin-3-yl)-1-phenylprop-2-en-1-one: This compound has a similar quinoline core but differs in the attached groups, leading to different biological activities.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position of the quinoline ring, which can influence their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
IUPAC Name |
(3-methylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-5-4-7-14(9-12)17(19)15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIJAUGUUXUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
